Isatidin

Übersicht

Beschreibung

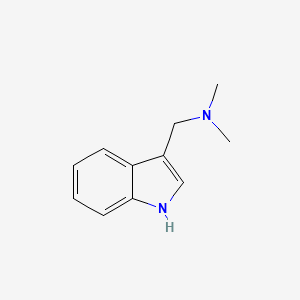

Isatidine is a chemical compound known for its significant role in medicinal chemistry. It is a heterocyclic compound with a versatile structure, making it a precursor for various pharmacologically active compounds .

Wissenschaftliche Forschungsanwendungen

Isatidine and its derivatives have a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Isatidine, also known as Nizatidine, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . These receptors are particularly present in the gastric parietal cells . The primary role of these receptors is to regulate gastric acid secretion .

Mode of Action

Isatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The biochemical pathways affected by Isatidine primarily involve the histamine H2 receptor pathway . By inhibiting the action of histamine on stomach cells, Isatidine reduces stomach acid production . This has downstream effects on the digestive process, particularly in the stomach where the acidity level directly influences the breakdown of food.

Pharmacokinetics

Isatidine exhibits good bioavailability, with more than 70% of the drug being absorbed . It is partially metabolized in the liver, forming metabolites . The drug is primarily excreted in the urine, with over 90% of the administered dose being excreted this way, and about 60% of this is unchanged drug . The time to peak plasma concentration is between 0.5 to 3 hours . The elimination half-life of Isatidine is between 1 to 2 hours, but this can be prolonged in cases of moderate to severe renal impairment .

Result of Action

The molecular and cellular effects of Isatidine’s action primarily involve the reduction of stomach acid production . By competitively inhibiting the action of histamine on the H2-receptors of the gastric parietal cells, Isatidine reduces gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action Environment

The action, efficacy, and stability of Isatidine can be influenced by various environmental factors. For instance, the presence of food in the stomach can stimulate the secretion of gastric acid, which may influence the drug’s efficacy. Additionally, the drug’s action may be affected by the individual’s overall health status, including liver and kidney function, as these organs play a crucial role in the drug’s metabolism and excretion

Vorbereitungsmethoden

Isatidine can be synthesized through several routes. One common method involves the condensation of isatin with primary amines under reflux conditions in the presence of a catalyst such as glacial acetic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Isatidine undergoes various chemical reactions, including:

Oxidation: Isatidine can be oxidized to form different derivatives, which are often used in further chemical synthesis.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Isatidine is similar to other heterocyclic compounds like isatin and its derivatives. it is unique due to its specific structure and the range of biological activities it exhibits . Similar compounds include:

Isatin: Known for its wide range of biological activities.

Oxindole: Another heterocyclic compound with significant pharmacological properties.

Isatidine stands out due to its versatility and the breadth of its applications in various fields of research.

Eigenschaften

Key on ui mechanism of action |

Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites. |

|---|---|

CAS-Nummer |

15503-86-3 |

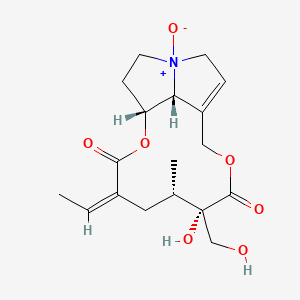

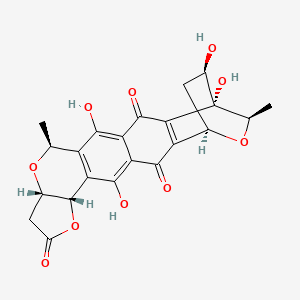

Molekularformel |

C18H25NO7 |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

(1R,4Z,6S,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14+,15+,18+,19?/m0/s1 |

InChI-Schlüssel |

IDIMIWQPUHURPV-OOFASRIMSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

Isomerische SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |

Kanonische SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

Aussehen |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

138 DEGdeg C (Decomp) |

Key on ui other cas no. |

15503-86-3 |

Piktogramme |

Acute Toxic; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Sol in water and ethanol; sparingly sol in non-polar solvents In water, 5,200 mg/L @ 25 °C /Estimated/ |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

isatidine RET-NO retrorsine N-oxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of isatidine on the liver?

A: Isatidine, a pyrrolizidine alkaloid, has been shown to cause significant liver damage in mice. Studies have revealed that lethal doses of isatidine lead to liver necrosis, particularly centralized necrosis, characterized by sinusoidal congestion and hemorrhage within the necrotic cell cords. [, ] This damage is a serious concern and highlights the hepatotoxic nature of isatidine.

Q2: How does the toxicity of isatidine compare to other pyrrolizidine alkaloids?

A: Intravenous toxicity studies in mice have shown that isatidine is less toxic than pterophine and sceleratine. [] While all three alkaloids induce liver necrosis, they differ in their necrotic patterns. Pterophine predominantly causes periportal necrosis, while isatidine and sceleratine primarily lead to central necrosis. []

Q3: Can isatidine be detected in plant extracts, and if so, how?

A: Yes, enzyme-linked immunosorbent assays (ELISAs) have successfully detected isatidine (specifically, isatidine dihydrate) in extracts of Senecio vulgaris. [] These assays utilize antibodies designed to bind to isatidine, enabling its quantification in complex mixtures.

Q4: What is the chemical structure of isatidine?

A: Isatidine is a pyrrolizidine alkaloid. It is the N-oxide of retrorsine. Structurally, isatidine consists of a necine base (isatidine) and a necic acid. [] Its structure was elucidated through studies involving hydrogenation, hydrolysis, and comparisons with related alkaloids like retrorsine. [, ]

Q5: What historical research has been conducted on isatidine?

A: Early research, dating back to the mid-20th century, focused on isolating and characterizing isatidine from Senecio species like Senecio retrorsus and Senecio isatideus. [] Further studies delved into its chemical structure, including its ester groupings and the isomerism of its necic acid, isatinecic acid, with retronecic acid. [, ] Researchers also investigated the biological effects of isatidine, particularly its ability to induce liver tumors in rats. [] These foundational studies provided crucial insights into the chemical and biological properties of isatidine. [, ]

Q6: How does isatidine behave in a living organism?

A: Intravenous administration of isatidine in cats led to a slight increase in blood pressure. [] Furthermore, it was observed to stimulate isolated guinea pig uteri. [] These findings suggest that isatidine may interact with specific physiological systems, influencing blood pressure and uterine contractility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

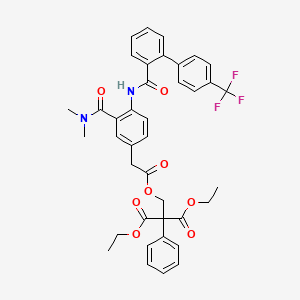

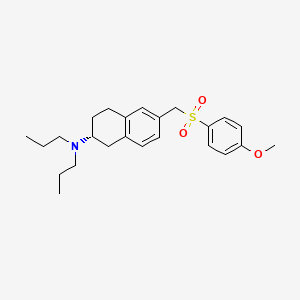

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1672116.png)

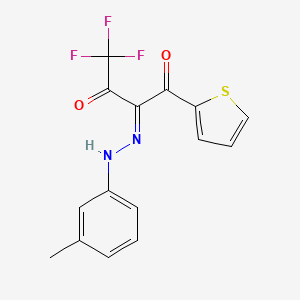

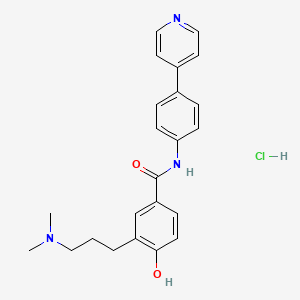

![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)

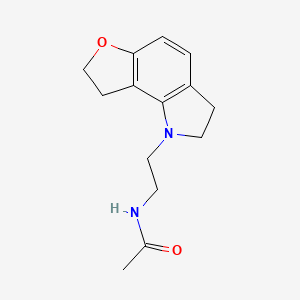

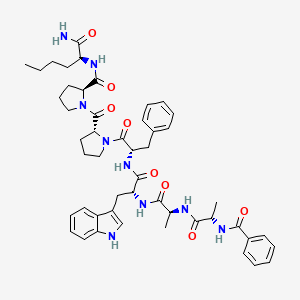

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

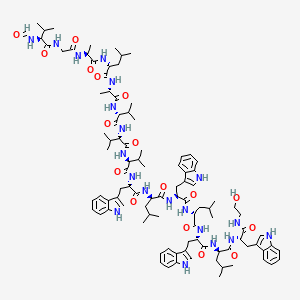

![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)